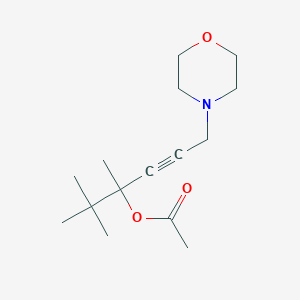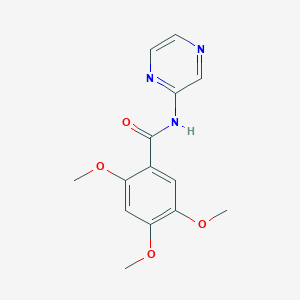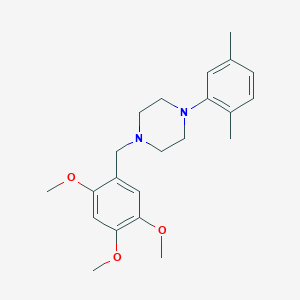![molecular formula C23H26N2O2 B6008147 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine, also known as MNMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields.
Mécanisme D'action
The exact mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine is still not fully understood. However, it has been suggested that 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by modulating the pain perception pathways in the brain. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has been shown to increase the levels of dopamine and serotonin in the brain, leading to its potential use in the treatment of Parkinson's disease, schizophrenia, and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has a short half-life, which limits its use in long-term studies. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine is also sensitive to light and air, which can affect its stability and potency.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine. One area of research is to further understand the mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine and its potential use in the treatment of various medical conditions. Another area of research is to develop more stable and potent derivatives of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine for use in long-term studies. Additionally, research can be done to investigate the potential use of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine in combination with other drugs for the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis method of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 4-methoxy-1-naphthaldehyde with 2-methoxyphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine as a white crystalline solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and anxiety disorders.
Propriétés
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-26-22-12-11-18(19-7-3-4-8-20(19)22)17-24-13-15-25(16-14-24)21-9-5-6-10-23(21)27-2/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESBTAXVSZLCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)


![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)


![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)